1-Boc-4-Acetamido-4-phenylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

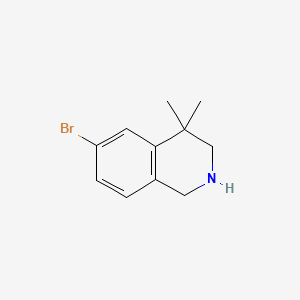

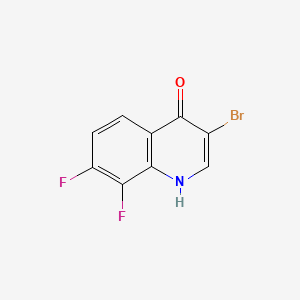

1-Boc-4-Acetamido-4-phenylpiperidine, also known as tert-butyl 4-(phenylamino)piperidine-1-carboxylate, is a compound used as an intermediate in the manufacture of fentanyl and various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . It has a molecular formula of C18H26N2O3 and a molecular weight of 318.417.

Molecular Structure Analysis

The molecular structure of 1-Boc-4-Acetamido-4-phenylpiperidine consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a phenyl group (a six-membered carbon ring), an acetamido group (consisting of a carbonyl group (C=O) and an amine (NH2)), and a tert-butyl group (a carbon atom attached to three methyl groups).

Chemical Reactions Analysis

1-Boc-4-Acetamido-4-phenylpiperidine is used as an intermediate in the manufacture of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals .

Physical And Chemical Properties Analysis

1-Boc-4-Acetamido-4-phenylpiperidine has a molecular weight of 318.41100 and a density of 1.12. It has a boiling point of 486.887ºC at 760 mmHg .

Applications De Recherche Scientifique

Advanced Oxidation Processes (AOPs) in Water Treatment

Research has indicated the significance of advanced oxidation processes (AOPs) in treating acetaminophen (ACT) from aqueous mediums. AOPs lead to diverse kinetics, mechanisms, and by-products during treatment. The most frequently detected by-products in this context are hydroquinone, 1,4-benzoquinone, and acetamide, among others. The research elaborates on the biotoxicity of these by-products and their potential environmental impact, providing insights into enhancing degradation through AOP systems Qutob et al., 2022.

Medicinal Chemistry Applications

N-phenylpiperazine, a core component closely related to 1-Boc-4-Acetamido-4-phenylpiperidine, has been a versatile scaffold in the field of medicinal chemistry. It's especially noted for its applications in treating CNS disorders. Despite its proven druglikeness, the scope of research suggests potential underutilization and advocates for diversifying its applications beyond CNS structures. This could lead to pharmacokinetic and pharmacodynamic improvements across various therapeutic areas Maia et al., 2012.

Photocatalysis and Material Applications

(BiO)2CO3 (BOC), an Aurivillius-related oxide, has applications in healthcare, photocatalysis, and as a humidity sensor. Despite its wide bandgap limiting visible light absorption, various modification strategies like doping with nonmetals (C, N, and oxygen vacancy) have been developed to enhance its photocatalytic performance. These modifications lead to varied interactions and mechanisms, contributing to its utility in multifunctional applications Ni et al., 2016.

Adsorptive Elimination of Pharmaceuticals from Water

The adsorptive elimination of pharmaceuticals like acetaminophen (ACT) from water is crucial due to their potential ecological impact. Research highlights the progress in ACT adsorption from water and suggests high efficiency for certain adsorbents. Understanding the mechanisms like π-π interactions and electrostatic interaction is vital for enhancing ACT removal efficiency, with ZnAl/biochar showing significant potential. Future research directions include process costing and adsorbent regeneration Igwegbe et al., 2021.

Propriétés

IUPAC Name |

tert-butyl 4-acetamido-4-phenylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-14(21)19-18(15-8-6-5-7-9-15)10-12-20(13-11-18)16(22)23-17(2,3)4/h5-9H,10-13H2,1-4H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWHOSORSVGVSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697184 |

Source

|

| Record name | tert-Butyl 4-acetamido-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-Acetamido-4-phenylpiperidine | |

CAS RN |

182621-52-9 |

Source

|

| Record name | 1,1-Dimethylethyl 4-(acetylamino)-4-phenyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182621-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-acetamido-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B598859.png)

![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylene}-2,5-diphenylpyrrolidinium tetrafluorobora](/img/no-structure.png)

![3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate](/img/structure/B598879.png)